Methyl 4-(bromomethyl)-3-nitrobenzoate
Overview
Description
Methyl 4-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid and contains both bromomethyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the nitration of methyl 4-methylbenzoate to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-3-nitrobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typically used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromomethyl group.
Reduction: The major product is methyl 4-(aminomethyl)-3-nitrobenzoate.
Oxidation: The major product is 4-(bromomethyl)-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-HIV activity.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agents.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 4-(bromomethyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 4-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity patterns. The nitro group is electron-withdrawing, making the bromomethyl group more susceptible to nucleophilic attack. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYRBBZOHUETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539429 | |
Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88089-94-5 | |
Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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